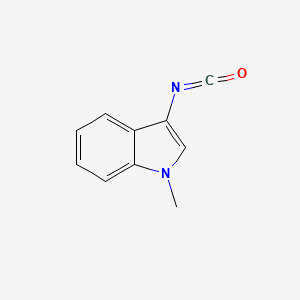

3-Isocyanato-1-methyl-1H-indole

Description

Significance of Indole (B1671886) Scaffolds as Pharmacophores and Synthetic Building Blocks

The indole nucleus, a bicyclic aromatic heterocycle, is a highly privileged scaffold in medicinal chemistry and drug discovery. nih.govresearchgate.net Its unique structure, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, allows for various types of interactions with biological targets, including hydrogen bonding, hydrophobic interactions, and π-π stacking. researchgate.net This versatility has led to the incorporation of the indole motif into a wide array of natural products and synthetic pharmaceuticals with diverse biological activities. researchgate.netmdpi.com

Indole derivatives have demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. mdpi.comnih.govmdpi.com For instance, vinca (B1221190) alkaloids like vinblastine (B1199706) and vincristine (B1662923) are well-known anticancer drugs that function by inhibiting tubulin polymerization. mdpi.com The structural versatility of the indole scaffold allows for the design of compounds that can target specific biological pathways, making them invaluable in the development of new therapeutic agents. mdpi.com

Role of the Isocyanate Functional Group as a Versatile Synthetic Intermediate

The isocyanate functional group, with the formula R−N=C=O, is a highly reactive electrophile, making it an exceptionally versatile intermediate in organic synthesis. wikipedia.orgyoutube.com Its reactivity stems from the electrophilic carbon atom, which readily reacts with a wide range of nucleophiles. wikipedia.orgyoutube.com

Key reactions of isocyanates include their reaction with:

Alcohols to form carbamates (urethanes). chemeurope.comyoutube.com

Amines to yield ureas. chemeurope.comyoutube.com

Water to produce an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. youtube.com

This reactivity makes isocyanates crucial building blocks for the synthesis of a diverse array of organic compounds, including polymers like polyurethanes, which are formed from the reaction of diisocyanates with polyols. youtube.comchemeurope.com

Overview of Indole Isocyanate Chemistry and its General Relevance

The chemistry of indole isocyanates combines the properties of both the indole ring and the isocyanate group. The position of the isocyanate group on the indole ring significantly influences its reactivity and the properties of the resulting derivatives. The N-functionalization of unprotected indoles with isocyanates has been extensively studied, often utilizing transition metal catalysts or strong bases to facilitate the formation of urea (B33335) moieties. rsc.org Furthermore, the reaction of indole derivatives with isocyanates can lead to the formation of various heterocyclic systems. For example, the reaction of methyl 3-amino-1H-indole-2-carboxylates with aryl isocyanates can produce 5H-pyrimido[5,4-b]indole derivatives. researchgate.net

Scope and Objectives of the Research Outline Pertaining to 3-Isocyanato-1-methyl-1H-indole

This article provides a focused examination of this compound. The objective is to present a comprehensive overview of its chemical properties, established synthetic routes, and characteristic reactivity. By adhering to a strict outline, this work aims to deliver a scientifically accurate and detailed account of this specific indole isocyanate, contributing to a deeper understanding of its role as a synthetic intermediate.

Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C10H8N2O | sigmaaldrich.com |

| Molecular Weight | 172.19 g/mol | cymitquimica.com |

| Physical Form | Liquid | sigmaaldrich.comcymitquimica.com |

| Purity | 95% | sigmaaldrich.comcymitquimica.com |

| InChI Key | KONDNSIYLUAZFI-UHFFFAOYSA-N | sigmaaldrich.comcymitquimica.com |

| CAS Number | 124808-78-2 | sigmaaldrich.com |

Synthesis of this compound

The synthesis of this compound typically involves the conversion of a suitable precursor, such as an amine or a carboxylic acid derivative, at the 3-position of the 1-methyl-1H-indole scaffold. Common methods for the formation of isocyanates include phosgenation of amines and the Curtius rearrangement of acyl azides. wikipedia.orgchemeurope.com

A plausible synthetic route to this compound would start from 1-methyl-1H-indole. This could be followed by a reaction to introduce a functional group at the 3-position that can then be converted to the isocyanate. For instance, the synthesis could proceed via the formation of 1-methyl-1H-indol-3-amine, which can then be subjected to phosgenation. wikipedia.orggoogle.com The phosgenation process involves reacting the amine with phosgene (B1210022) (COCl2) or a safer equivalent like triphosgene, typically in the presence of a base. google.comorgsyn.org

Alternatively, the Curtius rearrangement offers a phosgene-free method. nih.govwikipedia.org This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097), derived from the corresponding carboxylic acid (1-methyl-1H-indole-3-carboxylic acid), to yield the isocyanate. nih.govorganic-chemistry.org The rearrangement proceeds with the loss of nitrogen gas and is known for its mild conditions and high efficiency. nih.govnih.gov

Reactivity and Synthetic Applications of this compound

As an isocyanate, this compound is a potent electrophile and is expected to react with a variety of nucleophiles. wikipedia.org The presence of the 1-methyl-1H-indole moiety can influence the reactivity of the isocyanate group and impart unique properties to the resulting products.

The reaction with nucleophiles such as alcohols, amines, and water would lead to the formation of carbamates, ureas, and the corresponding amine (after decarboxylation of the carbamic acid), respectively. These reactions provide a straightforward method for introducing the 1-methyl-1H-indol-3-yl moiety into a larger molecular framework.

The resulting urea and carbamate (B1207046) derivatives are of particular interest in medicinal chemistry due to their potential biological activities. rsc.org The ability to readily form these linkages makes this compound a valuable building block for the synthesis of compound libraries for drug discovery.

Structure

3D Structure

Properties

IUPAC Name |

3-isocyanato-1-methylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c1-12-6-9(11-7-13)8-4-2-3-5-10(8)12/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KONDNSIYLUAZFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50600312 | |

| Record name | 3-Isocyanato-1-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50600312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124808-78-2 | |

| Record name | 3-Isocyanato-1-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50600312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-isocyanato-1-methyl-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Considerations and Methodologies for Indole Based Isocyanates, with Relevance to 3 Isocyanato 1 Methyl 1h Indole

General Strategies for Isocyanate Synthesis Applicable to Indole (B1671886) Scaffolds

The preparation of isocyanates is a well-established field in organic chemistry, dominated by several key methodologies. These can be broadly categorized into phosgene-based and phosgene-free methods, with the latter being increasingly preferred in laboratory settings due to safety considerations.

Phosgenation represents the primary industrial route for isocyanate production. google.com This process typically involves the reaction of a primary amine with phosgene (B1210022) (COCl₂). While effective, the extreme toxicity of phosgene gas necessitates specialized equipment and handling procedures, making it less common for small-scale laboratory syntheses.

The general sequence for the Curtius rearrangement begins with a carboxylic acid, which is first converted into a reactive acyl derivative. nih.gov Common methods to form the key acyl azide (B81097) intermediate include:

Reacting an acyl chloride with an azide salt, such as sodium azide. nih.gov

Treating an acyl hydrazide (formed from the corresponding ester or acid) with nitrous acid. nih.gov

A one-pot procedure using reagents like diphenylphosphoryl azide (DPPA) to directly convert a carboxylic acid into the acyl azide, which then rearranges upon heating. nih.gov

Once formed, the acyl azide undergoes thermal rearrangement to yield the isocyanate and dinitrogen gas. wikipedia.org The isocyanate can be isolated or used in situ for subsequent reactions. wikipedia.orgnih.gov This method is compatible with a wide range of functional groups, making it highly suitable for complex molecules like indole derivatives. nih.gov

| Method | Starting Material | Key Reagent(s) | Key Intermediate | Primary Byproduct(s) | Notes |

| Phosgenation | Primary Amine | Phosgene (COCl₂) | - | Hydrogen Chloride (HCl) | Industrial standard; highly toxic reagent. |

| Curtius Rearrangement | Carboxylic Acid | Azide source (e.g., DPPA, NaN₃) | Acyl Azide | Nitrogen Gas (N₂) | High functional group tolerance; safer for lab scale. wikipedia.orgnih.gov |

Transition metal-catalyzed reactions, particularly those involving palladium, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed carbonylation reactions, which introduce a carbonyl group (CO) into a molecule, are well-established for synthesizing compounds like aldehydes, ketones, and esters. nih.gov

Theoretically, a palladium-catalyzed carbonylation could be envisioned for synthesizing an isocyanate from a pre-functionalized indole, such as a 3-halo-1-methyl-1H-indole. Such a reaction would involve the oxidative addition of the palladium catalyst to the carbon-halogen bond, followed by CO insertion and subsequent reaction with an azide source to form an acyl azide, which would then undergo a Curtius-type rearrangement. However, direct palladium-catalyzed carbonylation of aryl halides or triflates to form isocyanates is not a commonly reported or standard synthetic route in the literature. More established palladium-catalyzed processes in indole chemistry focus on the synthesis of the indole ring itself or C-C and C-N bond formations at various positions. acs.orgrsc.org

Alternative transition-metal-mediated routes exist, but for the direct synthesis of indole isocyanates, methods based on the Curtius rearrangement remain more synthetically direct and widely documented.

Regioselective Functionalization of 1-Methyl-1H-indole for C3-Isocyanate Formation

The synthesis of 3-Isocyanato-1-methyl-1H-indole requires the specific installation of the isocyanate or its precursor at the C3 position of the 1-methyl-1H-indole scaffold. The indole ring is electron-rich, and electrophilic substitution typically occurs preferentially at the C3 position, a feature that can be exploited for regioselective functionalization.

The most practical and established route to achieve this regioselectivity is by introducing a carboxylic acid group at the C3 position, which can then be converted to the isocyanate via the Curtius rearrangement as described previously. A common method to achieve this is a two-step process:

Vilsmeier-Haack Formylation: The 1-methyl-1H-indole is first formylated at the C3 position to produce 1-methyl-1H-indole-3-carboxaldehyde. This classic reaction uses a Vilsmeier reagent, typically generated from phosphorus oxychloride and a disubstituted formamide (B127407) like N,N-dimethylformamide (DMF). google.comorgsyn.org

Oxidation: The resulting 1-methyl-1H-indole-3-carboxaldehyde is then oxidized to the corresponding carboxylic acid, 1-methyl-1H-indole-3-carboxylic acid. dtic.mil

This C3-carboxylated indole is the key precursor. Its subsequent conversion to 1-methyl-1H-indole-3-carbonyl azide and rearrangement provides a reliable and regioselective pathway to the target compound, this compound.

Purification and Handling Considerations for Reactive Isocyanatoindoles

Isocyanates are highly reactive electrophilic compounds, and this compound, as an aromatic isocyanate, shares these characteristics. gas-sensing.comgas-sensing.com This reactivity necessitates specific purification and handling protocols.

Purification: Crude isocyanates can contain impurities from side reactions or unreacted starting materials. A common purification method for thermally sensitive organic compounds is distillation under reduced pressure (vacuum distillation). google.com This technique lowers the boiling point, minimizing the risk of thermal decomposition or polymerization of the reactive isocyanate during purification. For industrial-scale purification, specialized techniques like falling-film evaporation are used to minimize the thermal stress on the material by reducing the residence time at high temperatures. google.com On a laboratory scale, careful vacuum distillation can be effective. Another approach involves chromatography on an inert support, though the high reactivity of the isocyanate group can make this challenging.

Handling: The isocyanate functional group is highly susceptible to nucleophilic attack, particularly by water, alcohols, and amines. pcimag.com Exposure to atmospheric moisture will lead to the formation of an unstable carbamic acid, which decarboxylates to form a primary amine. This amine can then react with another molecule of isocyanate to form a disubstituted urea (B33335), leading to sample degradation and the formation of insoluble byproducts.

Therefore, the following handling precautions are essential:

Inert Atmosphere: All manipulations should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or a glovebox to prevent contact with moisture. reddit.com

Personal Protective Equipment (PPE): Due to the hazards associated with isocyanates, which are known respiratory and skin sensitizers, appropriate PPE is mandatory. ca.govsafeworkaustralia.gov.au This includes wearing double gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. reddit.com Work must be conducted in a well-ventilated chemical fume hood at all times. reddit.comsafeworkaustralia.gov.au

Waste Neutralization: Any residual isocyanate in glassware or on surfaces should be quenched before being removed from the fume hood. A common neutralization solution is a mixture of an alcohol (like isopropanol) and aqueous ammonia (B1221849) or another base, which converts the reactive isocyanate into a more stable urea or carbamate (B1207046) derivative. reddit.com

Strict adherence to these procedures is critical to ensure both the integrity of the chemical compound and the safety of the researcher.

Mechanistic Investigations and Reactivity Profiles of 3 Isocyanato 1 Methyl 1h Indole

Electrophilic and Nucleophilic Characteristics of the Isocyanate Moiety in the Indole (B1671886) Context

The isocyanate group (-N=C=O) is a highly reactive functional group characterized by a central carbon atom double-bonded to both a nitrogen and an oxygen atom. This arrangement makes the carbon atom highly electrophilic and susceptible to attack by nucleophiles. The presence of the electron-rich 1-methyl-1H-indole ring system attached to the isocyanate group at the 3-position influences its reactivity. The indole nucleus can modulate the electrophilicity of the isocyanate carbon through resonance and inductive effects.

Addition Reactions of 3-Isocyanato-1-methyl-1H-indole

The electrophilic carbon of the isocyanate group readily undergoes addition reactions with a wide range of nucleophiles. These reactions are fundamental to the synthetic utility of this compound.

Reactions with Nitrogen-Containing Nucleophiles: Formation of Urea (B33335), Semicarbazide (B1199961), and Triazolone Derivatives via Condensation

The reaction of this compound with nitrogen-containing nucleophiles such as primary and secondary amines leads to the formation of substituted urea derivatives. beilstein-journals.orgnih.gov This reaction is a common and efficient method for creating urea linkages, which are present in many biologically active molecules. nih.gov The general mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic isocyanate carbon, followed by proton transfer to form the stable urea product.

Similarly, reaction with hydrazines yields semicarbazide derivatives. ajchem-b.com These semicarbazides can then be used as precursors for the synthesis of other heterocyclic systems. For instance, cyclization of semicarbazide derivatives can lead to the formation of 1,2,4-triazol-3-one rings. researchgate.netcas.cz The reaction of hydrazides with isocyanates is a key step in producing semicarbazides, which upon cyclization in a basic medium, can yield 1,2,4-trazoline-5-one derivatives. researchgate.net

The table below summarizes the formation of urea derivatives from the reaction of various amines with isocyanates, illustrating the versatility of this reaction.

| Amine | Isocyanate | Product | Yield (%) | Reference |

| Various primary and secondary amines | Alkyl isocyanates | N,N'-disubstituted ureas | High to quantitative | beilstein-journals.org |

| Morpholine | Carboxylic acid precursor (via Curtius rearrangement) | Urea derivative 83 | - | nih.gov |

| Aryl amines | Aryl isocyanates | Diaryl ureas | - | asianpubs.org |

Reactions with Oxygen-Containing Nucleophiles: Formation of Carbamates (Urethanes)

This compound reacts with alcohols and phenols, which are oxygen-containing nucleophiles, to form carbamates, also known as urethanes. organic-chemistry.org This reaction is catalyzed by bases and involves the attack of the oxygen atom of the hydroxyl group on the isocyanate carbon. Carbamates are stable compounds and are important in various industrial and pharmaceutical applications. beilstein-journals.orgorganic-chemistry.org

The synthesis of carbamates can be achieved through various methods, including the reaction of isocyanates with alcohols. sciencemadness.org This transformation is a reliable method for introducing the carbamate (B1207046) functional group into a molecule.

Reactions with Carbon-Containing Nucleophiles (e.g., Organometallic Reagents)

Reactions of isocyanates with carbon-containing nucleophiles, such as organometallic reagents like Grignard reagents or organolithium compounds, can lead to the formation of amides after hydrolysis of the initial adduct. The nucleophilic carbon of the organometallic reagent attacks the electrophilic carbon of the isocyanate. This provides a route to N-substituted amides. While the search results provide extensive information on reactions with nitrogen and oxygen nucleophiles, specific examples detailing the reaction of this compound with carbon nucleophiles were not prominently featured. However, the general reactivity pattern of isocyanates suggests that such reactions are feasible.

Intramolecular Cyclizations of this compound Derivatives

Derivatives of this compound, where a suitable nucleophile is present elsewhere in the molecule, can undergo intramolecular cyclization reactions. These reactions are powerful tools for the construction of fused heterocyclic systems. For example, if a nucleophilic group is tethered to the indole ring or the substituent at the 1-position, it can attack the isocyanate carbon, leading to the formation of a new ring fused to the indole core.

Research has shown that intramolecular cyclization of o-alkynylanilines can lead to indole derivatives. researchgate.net Similarly, visible-light-induced cascade radical trifluoromethylation/cyclization/dearomatization of isocyanide-containing indoles has been used to synthesize trifluoromethylated 3-spiroindolines. researchgate.net These examples demonstrate the propensity of indole derivatives to undergo cyclization to form complex polycyclic structures. The specific intramolecular cyclization pathways for this compound derivatives would depend on the nature and position of the tethered nucleophile.

Formation of Fused Heterocyclic Systems (e.g., Pyrido[2,3-b]indoles, Pyrimidoindoles)

The strategic placement of the isocyanate group at the C3 position of the indole nucleus provides a direct route to the synthesis of valuable fused heterocyclic systems. These reactions typically proceed via an initial nucleophilic attack on the isocyanate, followed by an intramolecular cyclization.

Pyrimidoindoles: The synthesis of pyrimido[5,4-b]indoles exemplifies this approach. In related systems, methyl 3-amino-1H-indole-2-carboxylates react with aryl isocyanates to generate 3-aryl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-diones. researchgate.net This transformation occurs through the initial formation of a urea intermediate, which subsequently undergoes intramolecular cyclization to yield the fused bicyclic system. researchgate.net By analogy, this compound can react with nucleophiles containing an appropriately positioned amino or other nucleophilic group to construct the pyrimidine (B1678525) ring, leading to pyrimido[4,5-b]indoles. For instance, reaction with amidines or their precursors under thermal or catalyzed conditions can lead to the corresponding fused pyrimidoindoles. rsc.org

Pyrido[2,3-b]indoles: The synthesis of the pyrido[2,3-b]indole skeleton, also known as an α-carboline, can be achieved through multi-step sequences that may involve an isocyanate precursor. One established method involves the palladium-catalyzed amidation of a functionalized indole, such as 3-bromo-1-ethyl-1H-indole-2-carbaldehyde, followed by an intramolecular cyclization to form the fused pyridine (B92270) ring. rsc.org While this does not use an isocyanate directly, it highlights a key C-N bond-forming and cyclization strategy. A synthetic sequence starting with this compound could be envisioned where it reacts with a suitable carbon nucleophile to generate an intermediate that can then cyclize to form the pyridone ring of a pyrido[2,3-b]indole system. Recent methodologies, such as the "1,2,4-triazine" approach, have also been developed for the synthesis of novel 9H-pyrido[2,3-b]indoles. nih.gov

The table below summarizes representative transformations for the formation of these fused systems.

| Starting Material (Indole Derivative) | Reagent(s) | Fused System Formed | Citation |

| Methyl 3-amino-1H-indole-2-carboxylate | Aryl isocyanate | 3-Aryl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione | researchgate.net |

| 3-Bromo-1-ethyl-1H-indole-2-carbaldehyde | Benzamide, Pd catalyst | 2-Phenyl-9-ethyl-9H-pyrido[2,3-b]indol-4(1H)-one (via cyclization of intermediate) | rsc.org |

| N-(2-formyl-1-ethyl-1H-indol-3-yl)acetamide | Ammonium formate | 9-Ethyl-2-methyl-9H-pyrimido[4,5-b]indole | rsc.org |

Transition Metal-Catalyzed Transformations Involving Indole Isocyanates

The reactivity of indole isocyanates can be significantly enhanced and controlled through the use of catalysts, particularly transition metals and Lewis acids. These catalysts can activate either the indole nucleus or the isocyanate group, facilitating transformations that are otherwise difficult to achieve.

A prime example is the Lewis acid-catalyzed amidation of indoles. Borane-based catalysts, such as tris(pentafluorophenyl)borane (B72294) (B(C6F5)3), have proven effective in mediating the chemo- and regio-selective C3-amidation of N-methylindole using aryl isocyanates. researchgate.net This reaction proceeds efficiently to afford N-aryl-1-methyl-1H-indole-3-carboxamides. The Lewis acid is believed to activate the isocyanate, increasing its electrophilicity and promoting the attack by the electron-rich indole C3 position. researchgate.net

Furthermore, palladium catalysis is a powerful tool for C-N bond formation involving indole derivatives. rsc.org Palladium-catalyzed reactions are widely used for the synthesis of complex molecules and heterocycles. While direct examples involving this compound are specific, the known utility of palladium in promoting amidation and cyclization reactions suggests its potential for catalyzing a range of transformations with this substrate. rsc.org This could include cross-coupling reactions where the isocyanate acts as a synthetic handle or intramolecular cyclization reactions to form novel heterocyclic frameworks.

The following table details examples of catalyzed reactions involving indoles and isocyanates.

| Indole Substrate | Isocyanate | Catalyst | Product | Citation |

| 1-Methylindole | 4-Chlorophenyl isocyanate | B(C6F5)3 | N-(4-chlorophenyl)-1-methyl-1H-indole-3-carboxamide | researchgate.net |

| 1-Methylindole | Phenyl isocyanate | B(C6F5)3 | 1-Methyl-N-phenyl-1H-indole-3-carboxamide | researchgate.net |

| 3-Bromo-1-ethyl-1H-indole-2-carbaldehyde | N/A (Amide used instead) | Pd2(dba)3 / BINAP | N-(1-ethyl-2-formyl-1H-indol-3-yl)benzamide (Coupling Product) | rsc.org |

Computational Chemistry Studies on Reaction Mechanisms and Intermediates (e.g., DFT calculations of indole-isocyanate interactions and transition states)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms of isocyanates and their derivatives. These theoretical studies provide deep insights into transition state geometries, reaction energy barriers, and the nature of transient intermediates, which are often inaccessible through experimental methods alone.

DFT calculations have been successfully applied to investigate the mechanisms of various cycloaddition reactions, which are characteristic of isocyanates. For example, studies on the [3+2] cycloaddition of benzonitrile (B105546) N-oxides with nitroalkenes have shown that these reactions proceed through a one-step, asynchronous mechanism. researchgate.net Such analyses can determine whether a reaction is concerted or stepwise and can rationalize the observed regioselectivity by comparing the energies of competing reaction pathways. researchgate.netmdpi.com This type of investigation is directly applicable to understanding the cycloaddition reactions of this compound with various dipolarophiles.

Moreover, DFT is used to model the interaction between reactants and catalysts. In the borane-catalyzed amidation of indoles, computational studies can model the formation and stability of the Lewis acid-base adduct between the borane (B79455) catalyst and the isocyanate. researchgate.net This helps to understand how the catalyst activates the substrate and influences the reaction's course. Theoretical calculations can also predict the geometric and electronic properties of reactants, which are crucial for understanding their reactivity. mdpi.com For this compound, DFT can provide information on the electron distribution and orbital energies, predicting its behavior in polar and pericyclic reactions.

The table below outlines the application of computational methods to relevant chemical transformations.

| Reaction Type Studied | Computational Method | Key Insights Gained | Citation |

| [3+2] Cycloaddition (Nitrile Oxide + Alkene) | DFT | Elucidation of a one-step, polar, asynchronous mechanism; rationalization of regioselectivity. | researchgate.net |

| 1,3-Dipolar Cycloadditions (General) | DFT | Investigation of reaction pathways (stepwise vs. concerted), role of catalysts, and prediction of stereo- and enantioselectivity. | mdpi.com |

| Lewis Acid-Catalyzed Amidation (Indole + Isocyanate) | DFT (proposed) | Analysis of catalyst-substrate interactions and activation of the isocyanate group. | researchgate.net |

| Thermal Elimination (Dehydro-acetylation) | DFT | Determination of thermodynamic favorability of different geometric isomers as products. | mdpi.com |

Strategic Applications in Complex Organic Synthesis

Construction of Polycyclic Indole (B1671886) Derivatives

3-Isocyanato-1-methyl-1H-indole is a key precursor for the synthesis of various polycyclic indole derivatives. These intricate structures are often assembled through cycloaddition reactions where the isocyanate functionality plays a crucial role. For instance, dearomative (3+2) cycloadditions between indoles and vinyldiazo reagents, facilitated by photocatalysts, lead to the formation of fused indoline (B122111) compounds. nih.gov This method allows for the creation of densely functionalized ring systems under base-free conditions. nih.gov The regioselectivity of these cycloadditions is often high, providing specific isomers. nih.gov

Another approach involves the reaction of 3-substituted indoles with various reagents to generate polycyclic frameworks. For example, the reaction of 3-methyl indole with 1,2-diaza-1,3-dienes can lead to either tetrahydro-1H-pyridazino[3,4-b]indole or tetrahydropyrrolo[2,3-b]indole derivatives, demonstrating the potential for divergent synthesis. polimi.it The nature of the substituents on both the indole and the diene can influence the reaction pathway, highlighting the tunable reactivity of these systems. polimi.it

Role as a Key Building Block for Nitrogen-Containing Heterocycles

The electrophilic nature of the isocyanate group in this compound makes it an excellent reaction partner for various nucleophiles, facilitating the synthesis of a wide array of nitrogen-containing heterocycles.

Synthesis of Substituted 1,2,4-Triazol-3-ones

While direct synthesis of 1,2,4-triazol-3-ones from this compound is not extensively detailed in the provided search results, the synthesis of related 1,2,4-triazole (B32235) structures often involves the reaction of an isothiocyanate with a hydrazide, followed by cyclization. nih.gov For example, 1H-indole-3-carbohydrazide can be reacted with isothiocyanates to form thiosemicarbazides, which are then cyclized to 5-mercapto-1,2,4-triazoles. nih.gov This suggests a plausible pathway where this compound could react with hydrazines or related species to form semicarbazide (B1199961) intermediates, which could then be cyclized to 1,2,4-triazol-3-one derivatives.

Synthesis of Functionalized Urea (B33335) and Carbamate (B1207046) Scaffolds

The reaction of isocyanates with amines and alcohols to form ureas and carbamates, respectively, is a fundamental transformation in organic chemistry. nih.govresearchgate.netresearchgate.netgoogle.com this compound readily undergoes these reactions, providing access to a diverse range of 3-indolyl ureas and carbamates. These reactions are often high-yielding and can be performed under mild conditions. nih.govresearchgate.net The resulting urea and carbamate moieties can serve as important pharmacophores or as handles for further functionalization.

| Reactant | Product Type | Reference |

| Amines | Urea | nih.govresearchgate.net |

| Alcohols | Carbamate | nih.govresearchgate.net |

| Thiols | Thiocarbamate | researchgate.net |

This table summarizes the types of products obtained from the reaction of this compound with different nucleophiles.

Other Applications in the Diversification of Indole Core Structures

The reactivity of the C-3 position of the indole ring is central to its diversification. nih.gov The isocyanate group in this compound provides a powerful tool for introducing a variety of substituents at this position. For example, the reaction with different nucleophiles leads to a wide array of C-3 functionalized indoles. cardiff.ac.uk Furthermore, the resulting urea or carbamate functionalities can be further modified, expanding the chemical space accessible from this starting material. The use of arenesulfonyl indoles as precursors for vinylogous imine intermediates also represents a versatile strategy for C-3 functionalization. nih.gov

Contributions to the Synthesis of Architecturally Complex Scaffolds

The reactivity of the isocyanate group, characterized by its electrophilic carbon atom, makes This compound a valuable synthon for the construction of larger, more intricate molecular frameworks. Its utility is particularly evident in reactions where the isocyanate participates in the formation of new heterocyclic rings, leading to fused polycyclic systems. These reactions often proceed through nucleophilic addition to the isocyanate, followed by cyclization, or through pericyclic reactions such as cycloadditions.

One of the key applications of isocyanates in the synthesis of complex scaffolds is their participation in multicomponent reactions (MCRs). researchgate.netnih.gov MCRs are convergent chemical processes where three or more starting materials react to form a single product in a one-pot fashion, incorporating essentially all of the atoms of the reactants. researchgate.net This approach is highly valued for its efficiency, atom economy, and the ability to rapidly generate molecular diversity from simple precursors. researchgate.net While the broader class of isocyanates is well-utilized in MCRs, the specific application of This compound in this context allows for the direct incorporation of the indole moiety into the final complex structure.

Cycloaddition reactions represent another powerful strategy for the construction of complex cyclic systems. researchgate.netresearchgate.netwikipedia.org The indole nucleus itself can participate in various cycloaddition reactions, leveraging the reactivity of its C2-C3 double bond or by incorporating vinyl groups at the C3 position to act as a diene. researchgate.netresearchgate.net The isocyanate functionality can also engage in cycloaddition processes. For instance, [4+1] cycloaddition reactions involving isocyanides (a related functional group) are known to produce five-membered heterocyclic rings. rsc.org Conceptually, This compound could serve as a precursor in similar cycloaddition strategies, offering a direct route to novel fused indole systems.

A significant application of indole derivatives is in the synthesis of fused heterocyclic systems, such as pyrimido[5,4-b]indoles. These structures are of interest due to their potential biological activities. The general synthesis of such scaffolds can involve the reaction of an amino-indole derivative with an isocyanate. This reaction pathway highlights the potential of This compound to act as a key building block for these and other related complex heterocyclic architectures.

Future Research Directions and Methodological Advancements

Development of Novel and Atom-Economical Synthetic Routes to Indole (B1671886) Isocyanates

The traditional synthesis of isocyanates often involves hazardous reagents such as phosgene (B1210022). wikipedia.org Modern synthetic chemistry is increasingly focused on developing safer and more atom-economical alternatives. For a compound like 3-Isocyanato-1-methyl-1H-indole, future research could focus on phosgene-free methods starting from readily available indole precursors.

One promising approach is the Curtius rearrangement of an indole-3-carbonyl azide (B81097). wikipedia.orgacs.org This method involves the thermal or photochemical rearrangement of the azide to the isocyanate, with dinitrogen as the only byproduct, making it highly atom-economical. The precursor, 1-methylindole-3-carboxylic acid, can be synthesized, and its conversion to the corresponding acyl azide followed by rearrangement would provide a direct route to the target isocyanate. acs.org Research has demonstrated the successful application of the Curtius rearrangement for generating other substituted indole-3-isocyanates. acs.org

Other classical name reactions that yield isocyanates, such as the Lossen and Hofmann rearrangements, could also be adapted. wikipedia.org Furthermore, catalytic methods, such as the reductive carbonylation of a corresponding nitroindole derivative, present a modern alternative, though this would require the synthesis of 3-nitro-1-methyl-1H-indole. wikipedia.org The development of these routes would not only provide safer access to this compound but also align with the principles of green chemistry. jocpr.comjk-sci.comprimescholars.com

Table 1: Comparison of Potential Synthetic Routes to this compound

| Method | Precursor | Key Reagents | Byproducts | Atom Economy | Key Advantages |

| Phosgenation | 1-Methyl-3-aminoindole | Phosgene (COCl₂) | HCl | Low | Established industrial method |

| Curtius Rearrangement | 1-Methylindole-3-carbonyl azide | Heat or UV light | N₂ | High | Phosgene-free, clean reaction |

| Lossen Rearrangement | 1-Methylindole-3-hydroxamic acid | Activating agent | Varies | Moderate | Phosgene-free |

| Hofmann Rearrangement | 1-Methylindole-3-carboxamide | Bromine, Base | NaBr, H₂O | Low | One-pot from amide |

| Catalytic Carbonylation | 1-Methyl-3-nitroindole | Carbon monoxide (CO), Catalyst | O₂ | High | Potentially sustainable |

This table is illustrative and based on general principles of isocyanate synthesis.

Exploration of Unprecedented Reactivity Modes for this compound

The isocyanate group is a powerful electrophile, readily reacting with a wide array of nucleophiles, including alcohols, amines, and water, to form urethanes, ureas, and carbamic acids (which decarboxylate to amines), respectively. wikipedia.org While these reactions are foundational, the unique electronic nature of the indole scaffold offers opportunities for unprecedented reactivity.

Future research should investigate cycloaddition reactions where the isocyanate acts as a dienophile or a dipolarophile. For instance, [4+2] cycloadditions (Diels-Alder reactions) with electron-rich dienes could be explored. More compelling are 1,3-dipolar cycloadditions, which have been investigated for other aryl isocyanates. researchgate.netmdpi.com Reactions of this compound with azides could potentially form tetrazolinones, while reactions with nitrones could yield oxadiazolidinones. researchgate.net

Furthermore, the indole nucleus itself can participate in reactions. Dearomative cycloadditions, such as the (4+3) cycloaddition of 3-alkenylindoles, have been shown to produce complex, privileged scaffolds like cyclohepta[b]indoles. nih.govuchicago.edu It is conceivable that the isocyanate group could be used to trigger or participate in novel dearomatizing cascade reactions, leading to new heterocyclic systems. The development of catalytic systems, for example, using borane (B79455) Lewis acids, could also unlock chemo- and regioselective amidation at different positions of the indole ring, moving beyond the expected N-functionalization. rsc.orgcardiff.ac.uk

Application in Cascade, Domino, and Multicomponent Reactions

The high reactivity of the isocyanate group makes this compound an ideal candidate for cascade, domino, and multicomponent reactions (MCRs). nih.gov These reactions are highly efficient, generating molecular complexity in a single step from three or more reactants, which is a key goal in modern drug discovery and materials science. researchgate.netresearchgate.net

Isocyanate-based MCRs are well-established, with the Ugi and Passerini reactions being prominent examples, though these typically use isocyanides. mdpi.com However, isocyanates are key intermediates or reactants in other MCRs. For example, the Bucherer–Bergs reaction, which produces hydantoins, involves an in-situ generated isocyanate intermediate. researchgate.netnih.gov Future work could focus on designing novel MCRs where this compound is a key building block. A hypothetical three-component reaction could involve the isocyanate, an amine, and a third component with a suitable functional group to trap the initially formed urea (B33335) derivative in an intramolecular cyclization.

Domino reactions, where a single event triggers a cascade of bond-forming transformations, are also a promising area. mdpi.com One could envision a scenario where a nucleophile adds to the isocyanate, and the resulting adduct undergoes an intramolecular cyclization onto the indole ring, perhaps triggered by a catalyst or a specific substituent pattern.

Advanced Computational Modeling for Rational Reaction Design and Prediction

Computational chemistry provides a powerful tool for predicting the reactivity and designing novel reactions for this compound. Density Functional Theory (DFT) calculations can be employed to understand the electronic structure, molecular orbital energies (HOMO-LUMO gap), and charge distribution of the molecule. researchgate.net This information is crucial for predicting its behavior in various reactions.

For instance, computational models can predict the feasibility and regioselectivity of the cycloaddition reactions mentioned earlier. By calculating the activation barriers for different pathways, researchers can identify the most likely products and optimize reaction conditions. researchgate.net DFT studies have been successfully used to elucidate the mechanisms of borane-catalyzed amidations of indoles and the cycloaddition reactions of other isocyanates. researchgate.netrsc.org

Furthermore, computational screening can accelerate the discovery of new MCRs. By modeling the interactions between this compound and various potential reaction partners, it is possible to identify promising combinations that are likely to lead to the desired complex products.

Table 2: Potential Computational Parameters for Investigating the Reactivity of this compound

| Computational Method | Parameter to be Calculated | Purpose |

| DFT | HOMO/LUMO Energies and Distribution | Predict electrophilic/nucleophilic sites and reactivity in pericyclic reactions. |

| DFT | Natural Bond Orbital (NBO) Analysis | Determine charge distribution and bond strengths. |

| Transition State Theory (DFT) | Activation Energy Barriers (ΔG‡) | Predict reaction feasibility, regioselectivity, and stereoselectivity. |

| Molecular Dynamics (MD) | Solvation Effects | Understand the role of the solvent in reaction mechanisms. |

| Conceptual DFT | Fukui Functions, Dual Descriptor | Predict sites for nucleophilic, electrophilic, and radical attack. |

This table outlines theoretical computational studies that could be performed to guide experimental work.

Integration with Flow Chemistry and Automated Synthesis Platforms for High-Throughput Chemistry

The integration of modern technologies like flow chemistry and automated synthesis platforms holds immense potential for exploring the chemistry of this compound. imperial.ac.uk Flow chemistry, which involves performing reactions in continuous-flow reactors, offers several advantages for handling reactive intermediates like isocyanates, including enhanced safety, precise control over reaction parameters, and ease of scalability. nih.govvapourtec.comrsc.orgmdpi.comresearchgate.net

The synthesis of isocyanates can be hazardous in traditional batch processes. A flow setup would allow for the on-demand generation and immediate consumption of this compound, minimizing the risks associated with its accumulation. nih.gov This approach would be particularly beneficial for exploring its reactivity with a wide range of nucleophiles in a high-throughput manner.

Automated synthesis platforms can further accelerate research by enabling the rapid screening of reaction conditions and building blocks for multicomponent reactions. nih.govrsc.orgnih.govrug.nl By combining acoustic droplet ejection technology for nanomole-scale synthesis with rapid analysis, a vast chemical space around the this compound scaffold can be explored efficiently. nih.govrsc.orgnih.gov This high-throughput approach can quickly identify new reactions and generate libraries of novel indole derivatives for biological screening. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Isocyanato-1-methyl-1H-indole?

- Methodology :

- Step 1 : Start with 3-amino-1-methyl-1H-indole as a precursor. React it with phosgene or a safer alternative (e.g., triphosgene) under anhydrous conditions. Use a solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C to control exothermicity.

- Step 2 : Add a base (e.g., triethylamine) to neutralize HCl byproducts. Monitor the reaction via TLC or HPLC for completion.

- Step 3 : Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Confirm purity using NMR (¹H, ¹³C) and mass spectrometry .

- Key Considerations : Ensure strict moisture exclusion to avoid hydrolysis of the isocyanate group.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology :

- Spectroscopy : Use ¹H NMR to verify the absence of amine protons (indicative of unreacted precursor) and confirm the isocyanate group via IR (sharp peak ~2270 cm⁻¹).

- Chromatography : Perform HPLC with a UV detector (λ = 254 nm) to assess purity (>95% recommended for biological assays).

- Crystallography : For definitive structural confirmation, grow single crystals via slow evaporation in a non-polar solvent (e.g., hexane). Solve the structure using SHELX programs for X-ray diffraction analysis .

Advanced Research Questions

Q. What experimental design considerations are critical for studying the reactivity of this compound in cross-coupling reactions?

- Methodology :

- Substrate Scope : Test reactivity with diverse nucleophiles (amines, alcohols) under varying conditions (temperature, solvent polarity).

- Kinetic Analysis : Use in-situ IR spectroscopy to monitor isocyanate consumption rates.

- Contradiction Management : If unexpected byproducts arise (e.g., urea derivatives), conduct DFT calculations to identify transition-state barriers or competing reaction pathways .

- Data Interpretation : Compare results with analogous indole isocyanates to distinguish compound-specific vs. general trends.

Q. How can researchers resolve contradictions in spectroscopic data interpretation for this compound derivatives?

- Methodology :

- Multi-Technique Validation : Cross-reference NMR, IR, and high-resolution mass spectrometry (HRMS) data. For ambiguous peaks (e.g., overlapping signals), use 2D NMR (COSY, HSQC).

- Isotopic Labeling : Synthesize deuterated analogs to isolate specific vibrational or spin-spin coupling effects.

- Collaborative Analysis : Engage crystallographers to resolve stereochemical uncertainties via X-ray diffraction .

Q. What strategies are effective in designing structure-activity relationship (SAR) studies for indole-derived isocyanates?

- Methodology :

- Library Synthesis : Modify substituents at the indole 1- and 3-positions (e.g., electron-withdrawing groups for stability, bulky groups to sterically shield the isocyanate).

- Biological Assays : Test cytotoxicity (MTT assay) and target engagement (e.g., enzyme inhibition) across cell lines. Use molecular docking to predict binding modes.

- Data Normalization : Account for solvent effects (e.g., DMSO concentration) and batch-to-batch variability in purity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all manipulations.

- Spill Management : Neutralize spills with a 10% aqueous ethanolamine solution to convert residual isocyanate into non-toxic urea.

- Waste Disposal : Collect waste in sealed containers labeled for hazardous isocyanate disposal. Partner with certified waste management services .

Data Presentation & Reproducibility

Q. How should researchers document synthetic procedures to ensure reproducibility?

- Guidelines :

- Detailed Descriptions : Specify solvent grades, reaction times, and equipment (e.g., microwave reactor settings).

- Raw Data Inclusion : Attach NMR spectra (with integration values), TLC images (Rf values), and chromatograms in supplementary materials.

- Error Reporting : Disclose failed attempts (e.g., side reactions under basic conditions) to guide future optimizations .

Q. What statistical approaches are recommended for analyzing biological activity data of this compound analogs?

- Methodology :

- Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values. Apply ANOVA for multi-group comparisons.

- Outlier Detection : Employ Grubbs’ test to identify anomalous data points in triplicate experiments.

- Meta-Analysis : Compare results with published indole derivatives to contextualize potency and selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.